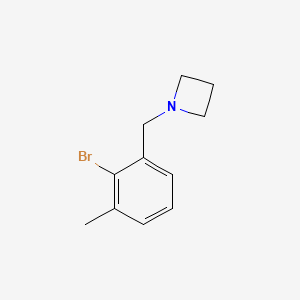

1-(2-Bromo-3-methylbenzyl)azetidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14BrN |

|---|---|

Molecular Weight |

240.14 g/mol |

IUPAC Name |

1-[(2-bromo-3-methylphenyl)methyl]azetidine |

InChI |

InChI=1S/C11H14BrN/c1-9-4-2-5-10(11(9)12)8-13-6-3-7-13/h2,4-5H,3,6-8H2,1H3 |

InChI Key |

JKHZJADGYUALNE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)CN2CCC2)Br |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary tool for mapping the carbon-hydrogen framework of 1-(2-bromo-3-methylbenzyl)azetidine. Through one-dimensional (¹H and ¹³C) and two-dimensional experiments, a complete picture of atomic connectivity is established.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) provides detailed information about the chemical environment, number, and connectivity of hydrogen atoms within the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the substituted benzyl (B1604629) group and the aliphatic protons of the azetidine (B1206935) ring.

The aromatic region of the spectrum is anticipated to show three distinct proton signals for the trisubstituted benzene (B151609) ring. The chemical shifts and coupling patterns of these protons are dictated by the electronic effects of the bromo and methyl substituents. The protons on the azetidine ring typically appear in the upfield region of the spectrum. The two methylene (B1212753) groups adjacent to the nitrogen atom (N-CH₂) and the single methylene group at the C3 position (CH₂) will each produce characteristic multiplets. The benzylic protons (Ar-CH₂-N) are expected to appear as a singlet, as they lack adjacent protons to couple with.

A representative, though hypothetical, breakdown of the ¹H NMR spectral data is presented below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | d | 1H | Ar-H |

| ~7.2 | t | 1H | Ar-H |

| ~7.1 | d | 1H | Ar-H |

| ~3.6 | s | 2H | Ar-CH₂-N |

| ~3.3 | t | 4H | N-CH₂ (azetidine) |

| ~2.4 | s | 3H | Ar-CH₃ |

| ~2.2 | p | 2H | CH₂ (azetidine) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the ¹H NMR data, Carbon-13 NMR (¹³C NMR) spectroscopy identifies all unique carbon environments within the molecule. The spectrum for this compound would display signals for the six aromatic carbons, the benzylic carbon, the methyl carbon, and the two distinct carbons of the azetidine ring.

The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the bromine atom (C-Br) is expected to be shifted to a lower field, while the methyl-substituted carbon and the other aromatic carbons will resonate at characteristic positions. The aliphatic carbons of the azetidine ring and the benzylic and methyl carbons will appear in the upfield region of the spectrum.

A plausible, illustrative ¹³C NMR data table is provided.

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | Ar-C |

| ~133 | Ar-C |

| ~130 | Ar-C |

| ~128 | Ar-C |

| ~127 | Ar-C |

| ~125 | Ar-C-Br |

| ~62 | Ar-CH₂-N |

| ~53 | N-CH₂ (azetidine) |

| ~23 | Ar-CH₃ |

| ~18 | CH₂ (azetidine) |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

To definitively establish the bonding network, two-dimensional (2D) NMR experiments are indispensable.

Correlation SpectroscopY (COSY) would reveal proton-proton (¹H-¹H) coupling networks. For instance, correlations would be observed between the coupled aromatic protons, and between the protons of the two different methylene groups within the azetidine ring. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded carbon and proton atoms (¹H-¹³C). sdsu.edu This technique would unambiguously link each proton signal to its corresponding carbon signal, confirming assignments made from one-dimensional spectra. For example, the signal for the benzylic protons would show a cross-peak with the signal for the benzylic carbon.

Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range (2-3 bond) couplings between protons and carbons (¹H-¹³C). sdsu.edu This is crucial for connecting different fragments of the molecule. For example, the benzylic protons would show correlations to the quaternary aromatic carbons and the carbons of the azetidine ring, confirming the attachment of the benzyl group to the azetidine nitrogen. Correlations from the methyl protons to the adjacent aromatic carbons would confirm the position of the methyl group on the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, C₁₁H₁₄BrN. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide valuable information about the molecule's structure.

For this compound, a primary fragmentation pathway would likely involve the cleavage of the benzylic C-N bond. This would lead to the formation of a stable 2-bromo-3-methylbenzyl cation. Another characteristic fragmentation could be the loss of the bromine atom from the molecular ion or from subsequent fragment ions. The analysis of these fragmentation patterns serves to confirm the connectivity established by NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule. The method is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample of this compound, the molecule absorbs energy at frequencies corresponding to its vibrational modes.

The resulting IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹). Analysis of the spectrum for this compound would be expected to reveal characteristic absorption bands confirming its key structural features: the substituted aromatic ring, the aliphatic azetidine ring, the benzylic methylene bridge, and the carbon-bromine bond. The absence of bands corresponding to N-H stretches (typically ~3300-3500 cm⁻¹) would confirm the formation of a tertiary amine, and the absence of O-H bands (broad, ~3200-3600 cm⁻¹) would rule out alcohol impurities.

The "fingerprint region" (roughly 1500-500 cm⁻¹) contains a complex pattern of absorptions unique to the molecule, which can be used for definitive identification by comparison with a reference spectrum.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H (CH₃, CH₂) | Stretching | 3000 - 2850 | Strong |

| Aromatic C=C | Ring Stretching | 1600 - 1450 | Medium |

| Aliphatic C-N | Stretching | 1250 - 1020 | Medium |

| Aromatic C-H (oop) | Out-of-Plane Bending | 900 - 675 | Strong |

| Alkyl Halide (C-Br) | Stretching | 690 - 550 | Strong |

Chromatographic Methods for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, gas and liquid chromatography are indispensable for verifying its purity and for performing accurate quantitative measurements.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the potent separation capabilities of GC with the unparalleled identification power of MS. It is an ideal method for analyzing volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, the compound is vaporized and separated from any volatile impurities as it travels through a capillary column. The retention time—the time it takes for the compound to exit the column—is a characteristic property that aids in its identification.

Upon exiting the GC column, the isolated molecules enter the mass spectrometer, where they are bombarded with high-energy electrons. This process, known as electron ionization (EI), causes the molecule to fragment in a reproducible manner. The mass-to-charge ratio (m/z) of the resulting charged fragments, including the molecular ion (M⁺), is detected. The resulting mass spectrum is a unique fragmentation fingerprint. For this compound, key expected fragments would include the molecular ion peak and a prominent peak from the stable 2-bromo-3-methylbenzyl cation, which would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).

Table 2: Predicted Key Mass Fragments in GC-MS Analysis of this compound

| Fragment Description | Predicted m/z | Notes |

| Molecular Ion [M]⁺ | 240/242 | Shows characteristic ~1:1 isotopic pattern for one bromine atom. |

| 2-Bromo-3-methylbenzyl cation | 184/186 | Likely the base peak due to benzylic stability. Shows Br isotope pattern. |

| Tropylium-like ion | 91 | Common fragment from benzyl-containing compounds. |

| Azetidin-1-ylmethyl cation | 70 | Represents the other half of the benzylic cleavage. |

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantitative analysis of non-volatile or thermally sensitive compounds. It is particularly well-suited for determining the purity of a production batch of this compound with high precision.

The most common mode for this type of molecule would be reversed-phase HPLC. In this setup, the compound is dissolved in a suitable solvent and injected into a stream of a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). This mixture is pumped through a column packed with a nonpolar stationary phase (e.g., C18-silica). The compound separates from impurities based on differences in polarity, with less polar compounds being retained longer on the column.

A UV-Vis detector is typically used, as the benzene ring in this compound acts as a strong chromophore, absorbing UV light at a characteristic wavelength (e.g., ~254 nm). The detector response is proportional to the concentration of the compound. By running standards of known concentration, a calibration curve can be generated, allowing for the precise quantification of the compound in a given sample. The area of the peak in the resulting chromatogram is used to determine its percentage purity.

Table 3: Typical HPLC Method Parameters for Analysis of this compound

| Parameter | Specification | Purpose |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid | Elutes the compound from the column. Acid improves peak shape. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detector | UV-Vis Diode Array Detector (DAD) | Monitors the column eluent for UV-absorbing compounds. |

| Wavelength | 254 nm | Wavelength for sensitive detection of the aromatic ring. |

| Injection Volume | 10 µL | The amount of sample introduced for analysis. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

Reaction Mechanisms and Pathways Involving 1 2 Bromo 3 Methylbenzyl Azetidine

Mechanistic Studies of Nucleophilic Substitution at the Benzylic Bromine

The carbon-bromine bond at the benzylic position is a primary site for nucleophilic substitution. The proximity of the benzene (B151609) ring significantly influences the reaction's pathway, creating a competition primarily between SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) mechanisms.

SN1 versus SN2 Pathways and Steric/Electronic Influences

The benzylic position is unique in its ability to undergo substitution via both SN1 and SN2 pathways. khanacademy.org Although 1-(2-Bromo-3-methylbenzyl)azetidine is a primary halide, which typically favors the SN2 pathway due to reduced steric hindrance, the potential for the formation of a resonance-stabilized benzylic carbocation can also enable an SN1 mechanism. libretexts.org

The SN2 pathway involves a backside attack by a nucleophile, leading to an inversion of stereochemistry in a single, concerted step. For this to occur, the nucleophile must have unhindered access to the electrophilic benzylic carbon. khanacademy.orgmasterorganicchemistry.com

The SN1 pathway proceeds through a two-step mechanism involving the formation of a planar benzylic carbocation intermediate. libretexts.orgmasterorganicchemistry.com This intermediate is stabilized by the delocalization of the positive charge into the adjacent aromatic ring. libretexts.org

Several steric and electronic factors associated with the 2-bromo and 3-methyl substituents, as well as the N-benzylazetidine moiety itself, influence which pathway is favored.

Steric Hindrance: The ortho-bromo group and the bulky azetidine (B1206935) ring create significant steric congestion around the benzylic carbon. This hindrance can impede the backside attack required for an SN2 reaction, potentially favoring an SN1 pathway. chemistryhall.comyoutube.com

Electronic Effects: The bromine atom is an electron-withdrawing group (via induction) but is also ortho, para-directing in electrophilic aromatic substitution, while the methyl group is electron-donating. researchgate.net An electron-donating group like methyl can help stabilize the positive charge of the benzylic carbocation, thus favoring the SN1 pathway. Conversely, the electron-withdrawing nature of the bromine would destabilize the carbocation, making the SN1 pathway less favorable.

The interplay of these factors determines the dominant reaction mechanism, which can also be influenced by the choice of nucleophile and solvent. libretexts.org

| Factor | Influence on SN1 Pathway | Influence on SN2 Pathway | Rationale |

|---|---|---|---|

| Substrate Class (Primary Benzylic) | Less Favored | Favored | Primary halides generally favor SN2 due to lower steric hindrance. |

| Carbocation Stability | Favored | Not Applicable | The benzylic carbocation is resonance-stabilized by the aromatic ring. libretexts.org |

| Steric Hindrance (Ortho-Bromo and Azetidine) | Favored | Disfavored | Bulky groups hinder the backside attack required for the SN2 mechanism. youtube.com |

| Electronic Effect (3-Methyl Group) | Favored | No Direct Effect | The electron-donating methyl group stabilizes the benzylic carbocation. |

| Electronic Effect (2-Bromo Group) | Disfavored | No Direct Effect | The electron-withdrawing bromine atom destabilizes the benzylic carbocation through induction. |

Intramolecular Reactivity and Neighboring Group Participation of the Azetidine Nitrogen

The nitrogen atom of the azetidine ring can act as an internal nucleophile. Through neighboring group participation, the nitrogen's lone pair of electrons can attack the electrophilic benzylic carbon, displacing the bromide ion. This intramolecular cyclization would result in the formation of a strained, fused bicyclic azetidinium ion intermediate. nih.govrsc.org This process can accelerate the rate of substitution compared to an analogous intermolecular reaction. The subsequent reaction would then involve a nucleophilic attack on this highly reactive intermediate, leading to a ring-opened product. researchgate.net

Ring-Opening Reactions of the Azetidine Core

The azetidine ring is characterized by significant ring strain, which is a primary driver of its reactivity. researchgate.netrsc.orgresearchwithrutgers.com This inherent strain makes the four-membered heterocycle susceptible to various ring-opening reactions.

Electrophilic and Nucleophilic Ring-Opening Pathways of Four-Membered Heterocycles

Azetidines can undergo ring-opening through pathways initiated by either electrophiles or nucleophiles. nih.gov

Electrophilic Activation: The nitrogen atom of the azetidine can be activated by electrophiles, such as protons (acid catalysis) or alkylating agents. rsc.org This activation converts the nitrogen into a better leaving group by forming an azetidinium ion. acs.orgnih.gov The positively charged azetidinium ring is highly electrophilic and readily attacked by nucleophiles, resulting in ring cleavage. organic-chemistry.orgbohrium.comresearchgate.net In the case of this compound, intramolecular alkylation, as described in section 4.1.2, could form such an azetidinium species.

Nucleophilic Ring-Opening: While less common for neutral azetidines, potent nucleophiles can directly attack one of the ring carbons. However, the process is much more efficient when the nitrogen is quaternized to form an azetidinium ion. The regioselectivity of the nucleophilic attack on the azetidinium ring is influenced by steric and electronic factors of any substituents on the ring. nih.govorganic-chemistry.org

Strain-Driven Reactivity and its Implications for Ring Stability

The reactivity of azetidines is largely dictated by their ring-strain energy, which is approximately 25.2-25.4 kcal/mol. researchgate.netrsc.org This value is significantly higher than that of unstrained rings like pyrrolidine (5.8 kcal/mol) but slightly lower than that of the more reactive aziridines (26.7 kcal/mol). researchgate.net This intermediate level of strain makes azetidines more stable and easier to handle than aziridines, yet reactive enough to participate in synthetically useful ring-opening transformations under appropriate conditions. rsc.orgresearchwithrutgers.comrsc.org The release of this ring strain provides a strong thermodynamic driving force for ring-opening reactions. nih.gov

| Heterocycle | Ring Size | Ring Strain Energy (kcal/mol) | General Reactivity |

|---|---|---|---|

| Aziridine | 3 | ~26.7 | High |

| Azetidine | 4 | ~25.2 | Moderate |

| Pyrrolidine | 5 | ~5.8 | Low |

| Piperidine | 6 | ~0 | Very Low |

Data sourced from references researchgate.netrsc.org.

Transformations Involving the Aromatic Ring and Methyl Substituent

Beyond the reactivity at the benzylic bromide and azetidine ring, the substituted aromatic ring and the methyl group also offer sites for chemical transformation.

The aromatic ring can undergo electrophilic aromatic substitution (EAS) , such as nitration, halogenation, or Friedel-Crafts reactions. libretexts.orgpressbooks.pub The regiochemical outcome of such reactions is directed by the existing substituents. The 3-methyl group is an activating, ortho-, para-director. The 2-bromo group is a deactivating, ortho-, para-director. The 1-(azetidinylmethyl) group is generally considered an activating, ortho-, para-director. The ultimate position of substitution would depend on the interplay of these directing effects and the steric hindrance they impose.

The methyl group attached to the aromatic ring is at a benzylic-type position and is susceptible to certain transformations.

Free-Radical Bromination: Using reagents like N-bromosuccinimide (NBS) with a radical initiator, it is possible to selectively introduce a bromine atom at the methyl position, forming a dibrominated product. libretexts.orgchemistrysteps.com

Oxidation: Strong oxidizing agents, such as potassium permanganate (KMnO4), can oxidize the methyl group to a carboxylic acid. libretexts.orgmsu.edu This would yield 2-bromo-3-(azetidin-1-ylmethyl)benzoic acid.

Electrophilic Aromatic Substitution Potentials of the Bromo-Methylphenyl Moiety

The benzene ring of this compound is substituted with a bromine atom and a methyl group, both of which are ortho-para directing groups in electrophilic aromatic substitution (EAS) reactions. However, they exhibit opposing effects on the reactivity of the ring. The methyl group is an activating group, donating electron density to the ring through an inductive effect and hyperconjugation, thus making the ring more nucleophilic and more susceptible to electrophilic attack. Conversely, the bromine atom is a deactivating group due to its electron-withdrawing inductive effect, which outweighs its electron-donating resonance effect.

In cases of competing directing effects, the more strongly activating group generally governs the regioselectivity of the substitution. Therefore, the methyl group is expected to have a dominant influence on the position of incoming electrophiles. The azetidinylmethyl substituent at position 1 is sterically bulky and can also influence the regioselectivity.

Considering the directing effects of the bromo and methyl groups, the potential sites for electrophilic attack on the 2-bromo-3-methylphenyl ring are positions 4, 5, and 6. The methyl group strongly directs to its ortho (position 2 and 4) and para (position 6) positions. The bromo group directs to its ortho (position 1 and 3) and para (position 5) positions. The positions are numbered relative to the benzyl (B1604629) group attachment point.

A summary of the directing effects is presented in the table below:

| Position |

Given these competing effects, a mixture of products is likely, with substitution at positions 4 and 6 being the most favored due to the strong activating effect of the methyl group. Steric hindrance from the adjacent substituents and the benzyl group will also play a significant role in determining the final product distribution.

Radical Reactions at the Substituted Benzylic Position

The benzylic position, the carbon atom of the benzyl group directly attached to the aromatic ring, is particularly susceptible to radical reactions. This is due to the resonance stabilization of the resulting benzylic radical, where the unpaired electron can be delocalized over the adjacent π-system of the aromatic ring.

A common and selective method for introducing a halogen at the benzylic position is through free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light or peroxides. In the case of this compound, this reaction would be expected to occur at the benzylic carbon, leading to the formation of 1-(1,2-dibromo-3-methylbenzyl)azetidine.

The mechanism proceeds via a chain reaction:

Initiation: Homolytic cleavage of the N-Br bond in NBS to generate a bromine radical.

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic position to form a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a molecule of Br₂ (formed from the reaction of HBr with NBS) to yield the brominated product and another bromine radical, which continues the chain.

Termination: The reaction is terminated by the combination of any two radical species.

The selectivity for the benzylic position is high due to the lower bond dissociation energy of the benzylic C-H bond compared to other C-H bonds in the molecule.

The relative reactivity of benzylic hydrogens in radical halogenation follows the order: tertiary > secondary > primary. The benzylic position in this compound is secondary, making it highly susceptible to this transformation.

| Type of Benzylic Hydrogen |

Regioselectivity and Stereoselectivity in Derivatization Reactions

The derivatization of this compound can occur at either the aromatic ring, as discussed above, or on the azetidine ring itself. The strained four-membered azetidine ring is susceptible to various transformations, including ring-opening and substitution reactions. The N-(2-bromo-3-methylbenzyl) substituent can exert a significant influence on the regioselectivity and stereoselectivity of these reactions.

Ring-Opening Reactions: Azetidines can undergo nucleophilic ring-opening reactions, particularly when the nitrogen atom is quaternized or activated by an electron-withdrawing group. The regioselectivity of the ring opening is influenced by both steric and electronic factors. Nucleophilic attack can occur at either of the two methylene (B1212753) carbons of the azetidine ring. In the case of this compound, the bulky N-benzyl group would likely direct nucleophilic attack to the less sterically hindered C3 position.

Substitution Reactions on the Azetidine Ring: The protons on the carbons adjacent to the nitrogen atom (α-protons) can be abstracted by a strong base to form an α-amino carbanion. This intermediate can then react with various electrophiles. The stereoselectivity of such reactions can be influenced by the N-substituent. For instance, in the α-alkylation of N-benzylazetidines, the stereochemical outcome can be controlled by the conformation of the N-benzyl group and its interaction with the incoming electrophile.

A study on the diastereoselective α-alkylation of N-((S)-1-phenylethyl)azetidine-2-carbonitriles demonstrated that the N-substituent directs the approach of the electrophile, leading to a high degree of stereocontrol. While this is a different system, it highlights the principle that the N-benzyl group in this compound would likely play a crucial role in directing the stereochemical outcome of reactions on the azetidine ring.

Furthermore, the presence of the 2-bromo-3-methylbenzyl group could potentially influence the reactivity of the azetidine nitrogen itself. The electron-donating or -withdrawing nature of the substituents on the aromatic ring can modulate the basicity and nucleophilicity of the nitrogen atom, thereby affecting its reactivity in various transformations.

Theoretical and Computational Chemistry Approaches to 1 2 Bromo 3 Methylbenzyl Azetidine

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of "1-(2-Bromo-3-methylbenzyl)azetidine" arises from the puckering of the azetidine (B1206935) ring and the rotation around the single bonds connecting the benzyl (B1604629) group to the azetidine nitrogen.

The four-membered azetidine ring is not planar and exists in a puckered conformation. nih.govrsc.org This puckering can be described by a dihedral angle. The ring can undergo a process of inversion, where it flips between two equivalent puckered conformations. The energy barrier for this inversion is a key characteristic of the ring's flexibility.

Computational studies on azetidine and its derivatives have shown that the nature and position of substituents significantly influence the ring's conformational preferences and the barrier to inversion. researchgate.net For "this compound," the bulky benzyl group attached to the nitrogen atom will have a substantial impact on the puckering of the azetidine ring.

| Parameter | Description | Influence on "this compound" |

|---|---|---|

| Puckering Angle | The dihedral angle defining the non-planarity of the ring. | The bulky N-benzyl group is expected to influence the degree of puckering. |

| Inversion Barrier | The energy required for the ring to flip between puckered conformations. | The substituent will likely affect the height of this barrier, influencing the ring's dynamic behavior. |

Rotation around the C-N bond connecting the benzyl group to the azetidine ring is another important conformational degree of freedom. The presence of the ortho-bromo and meta-methyl substituents on the benzene (B151609) ring introduces significant steric hindrance, which will create a rotational barrier.

Computational methods can be used to calculate the potential energy surface for this rotation, identifying the most stable conformations (rotamers) and the energy barriers between them. Studies on similar benzylamines have shown that these rotational barriers can be determined both experimentally through techniques like variable temperature NMR and computationally. researchgate.netcdnsciencepub.comnih.govrsc.org The relative energies of the different rotamers will determine their population at a given temperature. cdnsciencepub.com

Prediction of Spectroscopic Parameters for Enhanced Characterization

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the experimental characterization of new compounds like "this compound".

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. stackexchange.com While there can be systematic errors, especially for carbons bonded to heavy atoms like bromine, these predictions are invaluable for assigning experimental spectra. stackexchange.com The predicted chemical shifts for the aromatic and benzylic protons would be in the ranges of 6.5-8.0 ppm and 2.0-3.0 ppm, respectively. libretexts.orglibretexts.orgresearchgate.net

Infrared (IR) Spectroscopy: Theoretical calculations can generate the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an IR spectrum. acs.org This allows for the assignment of specific vibrational modes to the observed absorption bands, such as the C-H stretches of the aromatic ring (around 3030-3100 cm⁻¹) and the C=C in-plane vibrations (around 1500 and 1600 cm⁻¹). libretexts.orglibretexts.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the ultraviolet-visible (UV-Vis) absorption spectrum. This can provide information about the conjugated π-system of the bromo-methyl-benzyl moiety.

| Spectroscopic Technique | Predicted Parameter | Expected Chemical Shift/Frequency Range |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) | Aryl Protons: ~6.5-8.0 ppm; Benzylic Protons: ~2.0-3.0 ppm |

| ¹³C NMR | Chemical Shift (δ) | Aromatic Carbons: ~120-150 ppm |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | Aromatic C-H stretch: ~3030-3100 cm⁻¹; Aromatic C=C stretch: ~1500-1600 cm⁻¹ |

Computational NMR Chemical Shift Prediction for Complex Systems

Computational Nuclear Magnetic Resonance (NMR) prediction is a powerful tool for structure elucidation and verification. For a molecule like this compound, Density Functional Theory (DFT) calculations are the method of choice for predicting ¹H and ¹³C chemical shifts. bohrium.com

The standard procedure involves several steps:

Conformational Search: The molecule's flexibility, particularly around the benzylic C-N bond and the puckering of the azetidine ring, necessitates a thorough conformational search to identify all low-energy structures.

Geometry Optimization: Each identified conformer is then optimized, typically using a functional like B3LYP with a basis set such as 6-31G(d). github.io

NMR Calculation: Single-point NMR calculations are performed on each optimized conformer using a higher level of theory, such as the WP04 functional with a larger basis set like 6-311++G(2d,p), often incorporating a solvent model (e.g., PCM for chloroform) to mimic experimental conditions. github.io

Boltzmann Averaging: The final predicted spectrum is obtained by averaging the chemical shifts of all conformers, weighted by their Boltzmann population based on their calculated free energies. researchgate.net

This process yields theoretical chemical shifts that can be compared with experimental data to confirm the molecular structure. For this compound, DFT would be crucial for assigning the specific protons and carbons of the substituted aromatic ring and the diastereotopic protons on the azetidine ring. While experimental data is not available, a theoretical prediction provides a baseline for future synthesis and characterization efforts.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table represents theoretical values that would be generated from a DFT calculation (e.g., at the WP04/6-311++G(2d,p)/PCM(chloroform) level of theory). Actual experimental values may vary.

| Atom Type | Predicted Chemical Shift (ppm) | Notes |

| ¹³C NMR | ||

| Aromatic C-Br | ~123 | |

| Aromatic C-CH₃ | ~138 | |

| Aromatic C-H | ~127-130 | Range for the three aromatic protons. |

| Aromatic C-CH₂ | ~140 | Quaternary carbon attached to the benzyl group. |

| Benzylic -CH₂- | ~60 | |

| Azetidine -CH₂- (adjacent to N) | ~58 | |

| Azetidine -CH₂- (C3) | ~20 | |

| Methyl -CH₃ | ~23 | |

| ¹H NMR | ||

| Aromatic -H | ~7.1-7.5 | Range for the three distinct aromatic protons. |

| Benzylic -CH₂- | ~3.6 | Singlet, deshielded by the aromatic ring and nitrogen. |

| Azetidine -CH₂- (adjacent to N) | ~3.2 | Triplet (or more complex multiplet due to coupling). |

| Azetidine -CH₂- (C3) | ~2.1 | Quintet (or more complex multiplet). |

| Methyl -CH₃ | ~2.4 | Singlet. |

Vibrational Frequency Analysis for IR Spectral Interpretation

The calculations can predict characteristic vibrational modes, such as:

C-H stretching of the aromatic ring, the methyl group, and the aliphatic azetidine and benzylic protons.

C=C stretching within the aromatic ring.

C-N stretching of the benzylamine (B48309) moiety.

C-Br stretching , which typically appears in the fingerprint region.

CH₂ bending (scissoring) and rocking modes for the azetidine and benzyl groups.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve agreement with experimental data. Comparing the computed spectrum with an experimental one allows for a detailed assignment of the observed absorption bands. researchgate.net

Table 2: Hypothetical Predicted IR Vibrational Frequencies for Key Functional Groups of this compound

This table represents theoretical values that would be generated from a DFT/B3LYP calculation. Frequencies are typically scaled to match experimental data.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (CH₂, CH₃) | 2850 - 3000 | Medium-Strong |

| C=C Aromatic Ring Stretch | 1450 - 1600 | Medium-Strong |

| CH₂ Scissoring (Azetidine/Benzyl) | 1430 - 1470 | Medium |

| C-N Stretch (Aliphatic Amine) | 1180 - 1250 | Medium |

| C-Br Stretch | 550 - 650 | Strong |

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry provides profound insights into reaction mechanisms, allowing for the exploration of potential transformations, the identification of intermediates, and the calculation of activation barriers.

Computational Mechanistic Investigations of Novel Transformations

For this compound, several transformations could be investigated computationally. One key area of interest is the reactivity of the C-Br bond and the benzylic C-N bond.

Ortho-Lithiated Intermediates: The bromine atom directs lithiation to the ortho position. researchgate.net Computational studies can model the reaction of this compound with an organolithium reagent like n-butyllithium. This would involve locating the transition state for the bromine-lithium exchange to form a highly reactive aryllithium intermediate. The stability and subsequent reactivity of this intermediate with various electrophiles could then be explored. researchgate.nethw.ac.uk

Energy Landscape Mapping for Competing Reaction Pathways

When a molecule can undergo multiple reactions, computational analysis is critical for predicting the likely outcome. For this compound, there could be competition between reactions at the C-Br bond and reactions involving the benzylamine moiety.

For example, under basic conditions, a molecule with a benzylic proton could potentially undergo elimination or substitution. In the case of this compound, a strong base could potentially lead to benzylic deprotonation or other rearrangements. Computational methods can map the energy landscape for these competing pathways by:

Locating Reactants, Products, and Intermediates: The geometries of all stationary points on the potential energy surface are optimized.

Finding Transition States (TS): The saddle points connecting reactants to products (or intermediates) are located using algorithms like QST2/3 or eigenvector following.

Calculating Activation Energies: The energy difference between the transition state and the reactant complex provides the activation barrier (ΔG‡).

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations confirm that the located TS correctly connects the desired reactant and product.

By comparing the activation energies for different potential pathways, chemists can predict which reaction is kinetically favored. For instance, one could compare the energy barrier for a nucleophilic aromatic substitution at the C-Br bond versus the barrier for a reaction involving the azetidine ring, providing predictive power for designing selective chemical transformations.

The Synthetic Versatility of this compound: A Building Block for Complex Molecular Architectures

The field of medicinal chemistry and materials science continually seeks novel molecular scaffolds to drive the discovery of new therapeutic agents and functional materials. Within this context, small, strained heterocyclic systems and functionalized aromatic rings serve as crucial starting materials. The compound this compound emerges as a molecule of significant synthetic potential, combining the reactivity of a strained azetidine ring with a versatile bromo-substituted aromatic moiety. This article explores the prospective roles of this compound as a synthetic building block and precursor for a wide array of more complex chemical structures.

Role of 1 2 Bromo 3 Methylbenzyl Azetidine As a Synthetic Building Block and Precursor

The unique structural combination of an N-benzylazetidine and a bromo-methyl-substituted benzene (B151609) ring in 1-(2-Bromo-3-methylbenzyl)azetidine provides two distinct points for chemical modification. This dual reactivity allows for its use in a variety of synthetic transformations, making it a valuable precursor for generating molecular diversity.

The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, is a sought-after motif in medicinal chemistry due to its ability to impart favorable physicochemical properties to drug candidates. The nitrogen atom of the azetidine in this compound can act as a nucleophile or be involved in cycloaddition reactions, facilitating its incorporation into larger, more complex heterocyclic systems. For instance, reactions with appropriate bifunctional electrophiles could lead to the formation of fused or spirocyclic architectures containing the azetidine core.

The bromine atom on the benzene ring is a key functional group that opens the door to a multitude of cross-coupling and substitution reactions. This allows for the introduction of a wide range of substituents, thereby modifying the electronic and steric properties of the molecule.

The bromo-substituent on the aromatic ring of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of new carbon-carbon bonds with high efficiency and selectivity.

Suzuki Coupling: Reaction with boronic acids or their derivatives in the presence of a palladium catalyst and a base would replace the bromine atom with an aryl, heteroaryl, or alkyl group. This is a powerful method for creating biaryl structures, which are prevalent in pharmaceuticals and advanced materials.

Heck Coupling: The reaction with alkenes under palladium catalysis would introduce a vinyl group at the position of the bromine atom. This allows for the synthesis of substituted styrenes and other unsaturated systems.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This would lead to the formation of an arylethyne derivative, a valuable intermediate for further transformations or as a component of conjugated materials.

A summary of potential cross-coupling reactions is presented below:

| Coupling Reaction | Reactant | Catalyst System | Product Type |

| Suzuki | Ar-B(OH)₂ | Pd(PPh₃)₄, Base | Aryl-substituted azetidine |

| Heck | H₂C=CHR | Pd(OAc)₂, PPh₃, Base | Vinyl-substituted azetidine |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base | Alkynyl-substituted azetidine |

The bromine atom can also be displaced by various heteroatom nucleophiles, leading to the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction with primary or secondary amines would replace the bromine with an amino group, providing access to a wide range of aniline (B41778) derivatives.

Etherification: Reaction with alcohols or phenols, often under copper or palladium catalysis (e.g., Ullmann condensation or Buchwald-Hartwig etherification), would yield the corresponding ether derivatives.

Thiolation: The introduction of a sulfur-containing moiety can be achieved by reacting with thiols or their corresponding salts, often with the aid of a transition metal catalyst.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, are highly valued for their efficiency in generating chemical diversity. The dual functionality of this compound makes it a potentially valuable substrate for MCRs. For example, the azetidine nitrogen could participate as the amine component in well-known MCRs like the Ugi or Passerini reactions, while the bromo-group could be simultaneously or sequentially involved in a cross-coupling reaction. This would allow for the rapid assembly of complex and diverse molecular libraries for high-throughput screening.

The structural motifs present in this compound are found in a variety of biologically active natural products and synthetic compounds. Its ability to undergo a wide range of chemical transformations makes it a strategic intermediate in the total synthesis of such molecules. A synthetic route could leverage the azetidine ring as a key structural element while utilizing the bromo-benzyl group as a handle for late-stage functionalization to complete the synthesis of a complex target molecule. This approach allows for the synthesis of analogs of the target molecule by varying the coupling partner in the final steps.

Future Research Directions and Unexplored Avenues in Azetidine and Benzyl Bromide Chemistry

Development of Novel Green Synthetic Routes and Sustainable Methodologies

The synthesis of azetidines and the benzylation of amines are fundamental processes in organic chemistry that have traditionally relied on methods with environmental drawbacks. ub.bwprepchem.com Future research is increasingly directed towards greener and more sustainable alternatives.

For azetidine (B1206935) synthesis, which often involves intramolecular cyclization, traditional methods can employ harsh reagents and produce significant waste. organic-chemistry.orgacs.org A key future direction is the use of safer solvents and catalysts. For instance, microwave-assisted synthesis in aqueous media has been shown to be an efficient method for creating nitrogen-containing heterocycles from alkyl dihalides and primary amines, reducing reaction times and avoiding volatile organic solvents. organic-chemistry.org Another sustainable approach involves the activation of amino alcohols using greener reagents to avoid toxic starting materials. organic-chemistry.org

The synthesis of benzyl (B1604629) bromides, key precursors for compounds like 1-(2-Bromo-3-methylbenzyl)azetidine, typically involves the free-radical bromination of toluene (B28343) derivatives using elemental bromine, which is highly toxic and corrosive. prepchem.com Sustainable future methods focus on in-situ generation of the brominating agent. One promising approach uses sodium bromide (NaBr) and an oxidant like oxone in bright sunlight, which generates bromine that is immediately consumed in the reaction, minimizing the handling of elemental bromine. sciencemadness.org

Future research could focus on combining these green principles into a streamlined, one-pot synthesis of N-benzylazetidines.

Investigation of Organocatalytic and Biocatalytic Approaches to Azetidine Derivatives

The use of metal-free organocatalysis and enzyme-based biocatalysis represents a major frontier in the synthesis of chiral molecules, including azetidine derivatives. These methods offer the potential for high enantioselectivity under mild conditions.

Organocatalysis: Asymmetric organocatalysis has been successfully applied to the synthesis of functionalized azetidines. For example, thiourea (B124793) and squaramide catalysts can facilitate the addition of nucleophiles to strained rings, yielding chiral azetidinyl compounds with high enantioselectivity. nih.gov Future work will likely expand the scope of organocatalysts to new types of azetidine-forming reactions, potentially enabling the direct asymmetric synthesis of complex structures from simple, achiral precursors.

Biocatalysis: Biocatalysis offers unparalleled selectivity for certain transformations. Engineered enzymes, such as "carbene transferases" derived from cytochrome P450, have been shown to catalyze the enantioselective one-carbon ring expansion of aziridines to form azetidines. researchgate.netchemrxiv.org This novel, "new-to-nature" reaction proceeds via a highly controlled researchgate.netresearchgate.net-Stevens rearrangement. chemrxiv.org A significant avenue for future research is the discovery or engineering of enzymes that can directly construct the azetidine ring or functionalize pre-existing azetidines with high stereocontrol. This could involve screening enzyme libraries for novel activities or using directed evolution to tailor enzymes for specific substrates, such as those needed to produce chiral precursors for this compound.

| Catalysis Type | Catalyst Example | Reaction Type | Key Advantages | Ref. |

| Organocatalysis | Thiourea / Squaramide | Michael Addition to Nitroalkenes | Metal-free, high enantioselectivity, mild conditions. | nih.gov |

| Biocatalysis | Engineered Cytochrome P450 | Aziridine Ring Expansion | Exceptional stereocontrol (99:1 er), novel reactivity. | chemrxiv.org |

| Lewis Acid Catalysis | Lanthanoid (III) Triflate (La(OTf)₃) | Intramolecular Aminolysis of Epoxy Amines | High yields, tolerance of sensitive functional groups. | frontiersin.orgelsevierpure.com |

Exploration of Advanced Functionalization Strategies (e.g., C-H Activation)

Directly converting carbon-hydrogen (C-H) bonds into new functional groups is a powerful strategy for streamlining synthesis by avoiding the need for pre-functionalized starting materials. youtube.com The application of C-H activation to azetidine chemistry is a rapidly developing field with significant future potential.

Palladium-catalyzed intramolecular C(sp³)–H amination has emerged as a viable method for constructing the azetidine ring. rsc.orgorganic-chemistry.org This approach involves a catalyst that activates a C-H bond at the γ-position relative to an amine, leading to ring formation. rsc.org Future research will focus on developing catalysts with greater substrate scope, lower catalyst loadings, and the ability to perform intermolecular C-H functionalization on the azetidine ring itself. For a molecule like this compound, this could mean directly functionalizing the azetidine ring's C-H bonds to introduce new substituents without having to rebuild the ring system. Similarly, C-H activation could be applied to the methyl group on the benzyl ring, offering a new route to diversification. nih.gov

| Strategy | Catalyst System | Bond Formed | Key Features | Ref. |

| Intramolecular C-H Amination | Palladium(II) / AgOAc | C-N (Azetidine Ring) | Forms azetidine ring from an acyclic amine precursor. | rsc.org |

| Directed C-H Arylation | Not specified | C-C | Functionalizes C(sp³)–H bonds at position 3 of the azetidine ring. | rsc.org |

| Photoredox Catalysis | Organic Photosensitiser | C-C | Radical-based functionalization via a strain-release process. | chemrxiv.org |

Potential Integration into Advanced Materials Science Applications (e.g., Polymer Chemistry, Self-Assembly Systems)

The unique properties of the azetidine ring, particularly its strain and basicity, make it an interesting building block for materials science.

Polymer Chemistry: Azetidine and its derivatives can undergo cationic ring-opening polymerization (CROP) to produce poly(trimethylenimine) (PTMI), a polymer with a repeating three-carbon and one-nitrogen backbone. rsc.org This polymerization can be a "living" process, allowing for the creation of well-defined polymer architectures. researchgate.net The resulting polymers, which can be linear or hyperbranched, have applications in areas such as CO₂ capture. rsc.org Future research could explore the polymerization of highly functionalized azetidines, such as derivatives of this compound, to create novel polymers with tailored properties. The bromo- and methyl-substituents on the benzyl group could serve as handles for post-polymerization modification, leading to advanced functional materials.

Self-Assembly Systems: The rigid, four-membered ring of azetidine can act as a conformational constraint in molecules designed for self-assembly. nih.gov By incorporating azetidine units into peptides or other oligomers, researchers can induce specific secondary structures, such as turns and folds. acs.org The defined geometry and potential for hydrogen bonding make azetidine-containing molecules promising candidates for the construction of supramolecular structures, liquid crystals, and other ordered systems. The future in this area involves designing and synthesizing complex azetidine derivatives that can be programmed to self-assemble into materials with specific electronic, optical, or biological functions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Bromo-3-methylbenzyl)azetidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves halogenation and alkylation steps. Key reagents include brominated precursors (e.g., 2-bromo-3-methylbenzyl halides) and azetidine derivatives. Nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) at elevated temperatures (~80–100°C) is common. Yield optimization requires careful control of stoichiometry, solvent polarity, and reaction time. For example, NaH in anhydrous THF can promote efficient ring formation .

- Data Considerations : Contradictions in yield may arise from competing side reactions (e.g., over-alkylation). Purity can be improved via column chromatography or recrystallization using ethyl acetate/hexane mixtures .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer : Use a combination of:

- NMR : ¹H/¹³C NMR to confirm bromine and methyl group positions (e.g., aromatic protons at δ 7.2–7.8 ppm, azetidine protons at δ 3.0–4.0 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₁H₁₄BrN, MW 240.14) .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction provides bond lengths/angles and spatial arrangement .

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity and electronic properties of this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure. Key parameters:

- HOMO-LUMO gaps : Predict electrophilic/nucleophilic sites for functionalization.

- Molecular Electrostatic Potential (MEP) : Identifies regions prone to halogen bonding or π-π stacking.

- Solvent Effects : COSMO-RS simulations assess solvation energy in polar aprotic solvents (e.g., DMF) .

Q. How does the bromine substituent influence the compound’s bioactivity in neurological or antimicrobial studies?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Bromine enhances lipophilicity, potentially improving blood-brain barrier penetration for neurological targets. Compare with non-brominated analogs using in vitro assays (e.g., enzyme inhibition or microbial growth assays) .

- Mechanistic Probes : Use fluorescence tagging (e.g., BODIPY derivatives) to track cellular uptake and target engagement in neuronal cells .

Q. What experimental design principles apply to resolving contradictions in reaction outcomes during derivative synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., temperature, catalyst loading). For example, a 2³ factorial design can optimize Suzuki-Miyaura coupling yields with arylboronic acids .

- Statistical Modeling : Use ANOVA to identify significant factors causing yield variability. Contradictions may arise from hidden intermediates or solvent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.